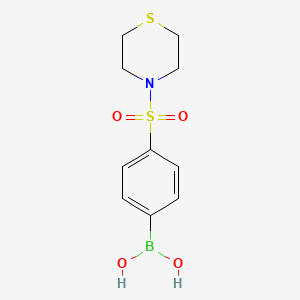

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S2/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGGFXZKSGGVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101223109 | |

| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871329-69-0 | |

| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871329-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-[4-(4-Thiomorpholinylsulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101223109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(Thiomorpholinosulfonyl)phenyl)boronic acid chemical properties

An In-Depth Technical Guide to (4-(Thiomorpholinosulfonyl)phenyl)boronic acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Emerging Role of Sulfonated Arylboronic Acids in Medicinal Chemistry

The boronic acid functional group has undergone a remarkable transition from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] This evolution is largely attributed to its unique ability to form reversible covalent bonds with diols, a feature masterfully exploited in the design of enzyme inhibitors and sensors.[1] Among the diverse landscape of arylboronic acids, those bearing sulfonamide moieties represent a particularly intriguing class of compounds. The sulfonamide group, a well-established pharmacophore in its own right, imparts favorable physicochemical properties, including improved solubility and the potential for strong, directed interactions with biological targets.

This guide provides a comprehensive technical overview of a specific and promising building block: This compound . We will delve into its chemical and physical properties, explore its synthesis and reactivity with a focus on practical applications, and discuss its potential in the context of contemporary drug discovery programs. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its structure features a phenylboronic acid core substituted at the para position with a thiomorpholinosulfonyl group. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological activity.

Physicochemical Data Summary

The following table summarizes the key computed and experimentally-derived (where available) properties of this compound.

| Property | Value | Source |

| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[2] |

| CAS Number | 871329-69-0 | PubChem[2] |

| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[2] |

| Molecular Weight | 287.2 g/mol | PubChem[2] |

| Appearance | White to light yellow crystalline powder (expected) | General knowledge[3] |

| Solubility | Soluble in most polar organic solvents; poorly soluble in non-polar solvents like hexanes.[4] Expected to have moderate aqueous solubility due to the polar sulfonamide and boronic acid groups. | General knowledge[5][6] |

| Acidity (pKa) | The pKa of phenylboronic acid is approximately 8.83.[4] The electron-withdrawing nature of the para-sulfonyl group is expected to lower the pKa of the boronic acid, making it more acidic. | General knowledge[7] |

| Melting Point | Not explicitly reported. Phenylboronic acid melts at 216-219 °C.[3] Substituted phenylboronic acids can have significantly different melting points. | General knowledge |

Structural and Electronic Considerations

The key structural features of this compound are the planar phenyl ring, the sp²-hybridized boron atom with its vacant p-orbital, and the tetrahedral geometry of the sulfur atom in the sulfonamide group. The thiomorpholine ring typically adopts a chair conformation.

The para-sulfonyl group is strongly electron-withdrawing, which has several important consequences:

-

Increased Lewis Acidity of Boron: The electron-withdrawing effect of the sulfonyl group enhances the Lewis acidity of the boron atom, which can influence its reactivity in coupling reactions and its binding affinity for diols.

-

Lowered pKa of the Boronic Acid: By withdrawing electron density from the phenyl ring, the sulfonyl group stabilizes the boronate anion, making the boronic acid more acidic compared to unsubstituted phenylboronic acid.[7]

-

Modified Reactivity in Cross-Coupling Reactions: The electronic nature of the substituent can affect the rates of oxidative addition and transmetalation in palladium-catalyzed cross-coupling reactions.

Synthesis and Purification

While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, a robust synthetic route can be proposed based on established methodologies for the preparation of similar sulfonamide-substituted phenylboronic acids.[8] The most common approach involves the borylation of a suitable aryl halide precursor.

Proposed Synthetic Pathway

A logical and experimentally sound approach to synthesize this compound is a two-step process starting from 4-bromobenzenesulfonyl chloride.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(4-bromophenyl)sulfonyl-thiomorpholine

-

To a stirred solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add thiomorpholine (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(4-bromophenyl)sulfonyl-thiomorpholine.

Step 2: Synthesis of this compound

-

Dissolve N-(4-bromophenyl)sulfonyl-thiomorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) to afford this compound.[9]

Note on Purification and Stability: Arylboronic acids can exist in equilibrium with their cyclic anhydrides (boroxines).[9] Recrystallization from water is often effective for breaking down the boroxine and obtaining the pure boronic acid. It is crucial to thoroughly dry the final product.

Reactivity and Applications in Synthesis

The primary utility of this compound in synthetic chemistry lies in its ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[10][11][12]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.[10][12]

General Reaction Scheme:

Ar-B(OH)₂ + Ar'-X → Ar-Ar'

-

Ar-B(OH)₂: this compound

-

Ar'-X: An aryl or heteroaryl halide (I, Br, Cl) or triflate

-

Catalyst: Typically a Pd(0) complex (e.g., Pd(PPh₃)₄) or a Pd(II) precursor that is reduced in situ.

-

Base: Required to activate the boronic acid (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄).

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the Ar'-X bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (Ar) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled together, forming the new C-C bond and regenerating the Pd(0) catalyst.

The thiomorpholinosulfonyl group is generally stable under Suzuki-Miyaura coupling conditions, making this building block highly versatile for the synthesis of complex molecules.

Role in Drug Discovery and Medicinal Chemistry

The incorporation of boronic acids into drug candidates has gained significant traction, with several FDA-approved drugs, such as bortezomib (Velcade) and ixazomib (Ninlaro), validating their therapeutic potential.[1][13] this compound is a valuable building block in this arena for several reasons:

-

Scaffold for Library Synthesis: It serves as a versatile scaffold for generating libraries of biaryl compounds for high-throughput screening. The Suzuki-Miyaura coupling allows for the rapid and efficient introduction of diverse aryl and heteroaryl substituents.

-

Modulation of Physicochemical Properties: The thiomorpholinosulfonyl group can improve the pharmacokinetic profile of a drug candidate. The sulfonamide can act as a hydrogen bond acceptor, and the overall polarity of the group can enhance aqueous solubility.

-

Bioisosteric Replacement: The sulfonylphenylboronic acid moiety can be used as a bioisostere for other functional groups, such as carboxylic acids, to modulate binding interactions and improve metabolic stability.

-

Potential for Covalent Inhibition: The boronic acid group can act as a "warhead" for covalent inhibition of enzymes, particularly serine proteases, by forming a reversible covalent bond with a catalytic serine residue.

The combination of a proven pharmacophore (sulfonamide) with a versatile reactive handle (boronic acid) makes this compound a highly attractive building block for the discovery of new therapeutics.[14]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a highly reactive boronic acid handle and a drug-like thiomorpholinosulfonyl group provides a powerful tool for the construction of complex molecular architectures with therapeutic potential. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Yoneda Labs [yonedalabs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid: Structure, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Boronic acids, in particular, have emerged from a niche chemical curiosity to a validated pharmacophore, exemplified by the clinical success of drugs like bortezomib (Velcade®).[1] Their ability to form reversible covalent bonds with diols and key active site residues in enzymes makes them a powerful tool for inhibitor design.[2][3] This guide provides a detailed technical overview of a specific boronic acid derivative, (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid , a molecule that combines the therapeutic potential of the boronic acid moiety with the structural attributes of a sulfonamide-linked thiomorpholine ring.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the precise chemical structure and nomenclature of this compound, provide a robust, field-proven protocol for its synthesis, detail its physicochemical properties, and explore its potential applications in drug discovery, grounded in the established roles of its constituent chemical motifs.

PART 1: Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise characterization of its structure and unambiguous naming according to internationally recognized standards.

Molecular Structure

(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid is a multifaceted organic compound. Its architecture is composed of three key components:

-

A central phenyl ring , which acts as a rigid scaffold.

-

A boronic acid group [-B(OH)₂] attached at the para-position (position 4) of the phenyl ring. This is the primary functional group responsible for its unique biological interactions.

-

A thiomorpholine sulfonyl group attached at the para-position (position 1) of the phenyl ring. This group consists of a thiomorpholine ring connected via its nitrogen atom to a sulfonyl linker.

The two-dimensional structure is as follows:

(Image Source: PubChem CID 44119549)[4]

IUPAC Name

The formal name for this compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is:

(4-thiomorpholin-4-ylsulfonylphenyl)boronic acid [4]

This name is systematically derived:

-

"boronic acid" identifies the principal functional group, -B(OH)₂.

-

"(...phenyl)" indicates that the boronic acid is attached to a phenyl group.

-

"4-ylsulfonyl" specifies a sulfonyl group (-SO₂-) linking the phenyl ring to another moiety. The "4-yl" indicates its position on the phenyl ring relative to the boronic acid (which is implicitly at position 1 for naming purposes, though the final name reflects the substituent at the 4-position).

-

"thiomorpholin" refers to the saturated six-membered heterocyclic ring containing one sulfur and one nitrogen atom.

-

"4-yl" preceding "sulfonyl" indicates that the thiomorpholine ring is attached to the sulfonyl group via the nitrogen atom at its 4-position.

PART 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of aryl boronic acids, particularly those with complex functional groups, requires a carefully planned synthetic route. The protocol described herein is a robust two-step process, beginning with commercially available starting materials. It leverages a classic nucleophilic substitution followed by a well-established lithium-halogen exchange and borylation sequence.[5][6]

Overall Synthesis Workflow

The synthesis is designed for efficiency and scalability, starting from 4-bromobenzenesulfonyl chloride and thiomorpholine.

Caption: Synthesis workflow for (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid.

Step 1: Synthesis of 1-[(4-Bromobenzene)sulfonyl]thiomorpholine (Intermediate)

This initial step involves the formation of a stable sulfonamide bond.

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction upon amine addition.

-

Base and Nucleophile Addition: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of thiomorpholine (1.0 eq). The triethylamine acts as a base to quench the HCl byproduct generated during the reaction, preventing the protonation of the thiomorpholine nucleophile.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product, 1-[(4-Bromobenzene)sulfonyl]thiomorpholine , can be purified by recrystallization or column chromatography. This intermediate is also commercially available, offering a direct entry point to the next step.[7][8]

Step 2: Synthesis of (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid

This critical step converts the aryl bromide into the target boronic acid via a lithium-halogen exchange reaction. This method is highly effective but requires stringent anhydrous and anaerobic conditions.[5][9]

Methodology:

-

Reaction Setup (Strictly Anhydrous): In an oven-dried, three-neck round-bottom flask under a positive pressure of argon or nitrogen, dissolve the intermediate 1-[(4-bromobenzene)sulfonyl]thiomorpholine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions of the highly reactive aryllithium species that will be formed.[6]

-

Lithium-Halogen Exchange: Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise via syringe. The bromine atom is exchanged for a lithium atom, forming a transient aryllithium intermediate. Stir the mixture at -78 °C for 30-60 minutes.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C. The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.

-

Quenching and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding aqueous 1M HCl. This acidic workup hydrolyzes the boronate ester to the final boronic acid.

-

Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield pure (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid .

PART 3: Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[4] |

| Molecular Weight | 287.2 g/mol | PubChem[4] |

| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[4] |

| CAS Number | 871329-69-0 | PubChem[4] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Hydrogen Bond Donors | 2 (from the -B(OH)₂ group) | PubChem (Computed)[4] |

| Hydrogen Bond Acceptors | 5 (from oxygen and nitrogen atoms) | PubChem (Computed)[4] |

| Rotatable Bond Count | 2 | PubChem (Computed)[4] |

PART 4: Rationale and Potential Applications in Drug Discovery

The true value of synthesizing a molecule like (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid lies in its potential utility, which can be inferred from the established roles of its constituent parts.

The Boronic Acid as a Covalent Warhead

Boronic acids are Lewis acids due to the empty p-orbital on the boron atom.[1] This allows them to reversibly form stable, tetrahedral boronate complexes with nucleophiles, most notably the hydroxyl groups of serine residues in the active sites of serine proteases. This mechanism is the cornerstone of the anticancer activity of bortezomib, a proteasome inhibitor.[1]

References

- 1. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (4-(Thiomorpholinosulfonyl)phenyl)boronic acid | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. 1-[(4-Bromobenzene)sulfonyl]thiomorpholine | CymitQuimica [cymitquimica.com]

- 8. 1-[(4-Bromobenzene)sulfonyl]thiomorpholine | [frontierspecialtychemicals.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

Introduction: The Emergence of Sulfonamide Boronic Acids in Medicinal Chemistry

An In-Depth Technical Guide to (4-(Thiomorpholinosulfonyl)phenyl)boronic acid: Synthesis, Characterization, and Application in Drug Discovery

The landscape of modern drug discovery is characterized by a continuous search for novel pharmacophores that can address unmet medical needs, particularly in the face of rising antimicrobial resistance. Among the privileged structures in medicinal chemistry, boronic acids have garnered significant attention following the clinical success of drugs like bortezomib.[1][2] Their unique ability to form reversible covalent bonds with diols and the active site residues of enzymes, such as serine, makes them potent and versatile inhibitors.[3]

This guide focuses on a specific, promising subclass: sulfonamide-containing phenylboronic acids. The replacement of the more traditional carboxamide with a sulfonamide moiety introduces significant changes in geometry, polarity, and hydrogen bonding capacity.[4] These alterations can lead to unexpected and highly distinct structure-activity relationships (SAR), potentially yielding inhibitors with high ligand efficiencies and nanomolar potency.[5]

We will explore the synthesis, characterization, and potential applications of This compound , a representative member of this class. We will frame our discussion through the lens of its potential as a β-lactamase inhibitor, a critical target in the fight against bacterial resistance.[4][6] As a Senior Application Scientist, the aim is to provide not just protocols, but the strategic reasoning behind the experimental choices, empowering researchers to explore this fascinating area of chemical biology.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[7] |

| Molecular Weight | 287.2 g/mol | PubChem[7] |

| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[7] |

| CAS Number | 871329-69-0 | PubChem[7] |

Synthesis and Purification: A Guided Protocol

The synthesis of aryl boronic acids can be achieved through several established methods, including the Suzuki-Miyaura cross-coupling and the electrophilic trapping of organometallic intermediates.[8] For the target compound, a robust and scalable approach involves the reaction of a commercially available sulfonyl chloride with thiomorpholine, followed by a lithium-halogen exchange and subsequent borylation. This method provides excellent control and typically results in good yields.[9]

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from established procedures for analogous sulfonamide phenylboronic acids.[9]

Step 1: Synthesis of 4-((4-bromophenyl)sulfonyl)thiomorpholine

-

Reagent Preparation: To a stirred solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in anhydrous acetonitrile (approx. 0.5 M) in an ice-water bath, add triethylamine (1.1 equivalents).

-

Nucleophilic Substitution: Slowly add thiomorpholine (1 equivalent) dropwise to the cooled solution. Causality: The triethylamine acts as a base to quench the HCl byproduct generated during the sulfonamide bond formation, driving the reaction to completion.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up and Isolation: Remove the solvent under reduced pressure. Dissolve the residue in chloroform or ethyl acetate, wash sequentially with water and brine, and then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure N-substituted bromobenzenesulfonamide as a solid.

Step 2: Synthesis of this compound

-

Inert Conditions: In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve the 4-((4-bromophenyl)sulfonyl)thiomorpholine (1 equivalent) in a dry mixture of THF and toluene (4:1 v/v).

-

Borylation Reagent: Add triisopropyl borate (5 equivalents) to the solution. Causality: Triisopropyl borate serves as the boron electrophile. A large excess is used to maximize the trapping of the transient aryllithium species.

-

Lithium-Halogen Exchange: Cool the mixture to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 1.1 equivalents) dropwise, maintaining the internal temperature below -70 °C. Causality: The n-butyllithium is a strong organometallic base that rapidly exchanges with the aryl bromide to form a highly reactive aryllithium intermediate. This low-temperature condition is critical to prevent side reactions.

-

Quenching and Hydrolysis: After stirring at -78 °C for 1 hour, allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of 2 M HCl. Causality: The acidic workup hydrolyzes the initially formed boronate ester to the desired boronic acid.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude boronic acid can be purified by column chromatography or recrystallization to yield the final product.

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of spectroscopic methods provides a comprehensive characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons in the para-substituted pattern (two doublets), as well as signals for the methylene protons of the thiomorpholine ring. Based on analogous structures like 4-(morpholinosulfonyl)phenylboronic acid, the aromatic protons would appear in the δ 7.8-8.2 ppm region.[10]

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the phenyl ring and the thiomorpholine moiety.

-

¹¹B NMR: This is a particularly powerful tool for characterizing boronic acids.[11][12] The trigonal sp² hybridized boron of the boronic acid typically gives a broad signal around δ 27-30 ppm in DMSO-d₆. Upon ester formation or interaction with nucleophiles, this signal shifts significantly upfield, providing a direct way to monitor reactions involving the boronic acid group.[11]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass of 287.04573 Da.[7]

-

Melting Point (mp): A sharp melting point is a good indicator of the compound's purity.

Application in Drug Discovery: A Case Study in β-Lactamase Inhibition

The structural similarity of this compound to known potent enzyme inhibitors suggests its potential utility in drug discovery. A compelling hypothesis is its application as an inhibitor of bacterial β-lactamases.

Mechanism and Rationale

β-lactamases are enzymes that confer antibiotic resistance by hydrolyzing the amide bond in the β-lactam ring of antibiotics like penicillins and cephalosporins.[4] Boronic acids are excellent transition-state analog inhibitors of serine β-lactamases. The vacant p-orbital on the boron atom is readily attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral boronate adduct that mimics the high-energy tetrahedral intermediate of the natural hydrolysis reaction.[3][6] This effectively traps the enzyme in an inactive state.

The sulfonamide group, as opposed to a carboxamide, alters the local electronic and steric environment, which can lead to novel interactions within the active site and a completely different SAR profile, sometimes dramatically improving potency for smaller side chains.[4][5]

Protocol: β-Lactamase Inhibition Assay

To validate this hypothesis, a standard in vitro enzyme inhibition assay would be performed.

-

Reagents and Buffers:

-

Purified AmpC β-lactamase enzyme.

-

Nitrocefin (a chromogenic cephalosporin substrate).

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0).

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

Prepare a series of dilutions of the inhibitor in assay buffer.

-

In a 96-well microplate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for 10-15 minutes at room temperature. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change, which can be quantified spectrophotometrically.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percent inhibition (relative to a DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve to a suitable equation (e.g., four-parameter logistic) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Further kinetic studies (e.g., Michaelis-Menten kinetics at different inhibitor concentrations) can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).

-

Conclusion and Future Outlook

This compound represents a compelling scaffold for modern medicinal chemistry. Its synthesis is achievable through robust organic chemistry techniques, and its structure is ripe for exploration as a potent enzyme inhibitor. The strategic replacement of a carboxamide with a sulfonamide has been shown to unlock novel and potent inhibitory activities.[4][13] The protocols and rationale outlined in this guide provide a framework for synthesizing, characterizing, and evaluating this compound, particularly as a next-generation β-lactamase inhibitor. Future work should focus on obtaining empirical data for this specific molecule, exploring its selectivity against different classes of β-lactamases, and assessing its efficacy in cell-based antimicrobial assays. The insights gained will undoubtedly contribute to the broader and increasingly vital field of boronic acid-based drug discovery.[2][14]

References

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-(morpholinosulfonyl)phenylboronic acid(486422-68-8) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. files.docking.org [files.docking.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic data for (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

An In-depth Technical Guide to the Spectroscopic Characterization of (4-(Thiomorpholinosulfonyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₀H₁₄BNO₄S₂ and a molecular weight of 287.2 g/mol , is a compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a phenylboronic acid moiety, a versatile functional group known for its ability to form reversible covalent bonds with diols, a feature widely exploited in the design of sensors and therapeutic agents.[2][3] The presence of the thiomorpholinosulfonyl group can modulate the compound's physicochemical properties, such as its pKa, solubility, and metabolic stability, which are critical parameters in drug design.[4][5] Phenylboronic acids with electron-withdrawing substituents, like the sulfonyl group, have shown enhanced affinity for diols, making them valuable in applications such as boronate affinity chromatography for the separation of biomolecules.[4][6] This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the experimental protocols for their acquisition and interpretation. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes information from closely related analogs to provide a robust predictive analysis.

Molecular and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is essential before delving into its spectroscopic characterization.

| Property | Value | Source |

| IUPAC Name | (4-thiomorpholin-4-ylsulfonylphenyl)boronic acid | PubChem[1] |

| CAS Number | 871329-69-0 | PubChem[1] |

| Molecular Formula | C₁₀H₁₄BNO₄S₂ | PubChem[1] |

| Molecular Weight | 287.2 g/mol | PubChem[1] |

| SMILES | B(C1=CC=C(C=C1)S(=O)(=O)N2CCSCC2)(O)O | PubChem[1] |

digraph "Molecular_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Nodes for atoms

B [label="B", pos="0,0!"];

O1 [label="O", pos="-0.8,-0.8!"];

H1 [label="H", pos="-1.4,-1.4!"];

O2 [label="O", pos="0.8,-0.8!"];

H2 [label="H", pos="1.4,-1.4!"];

C1 [label="C", pos="0,1.5!"];

C2 [label="C", pos="-1.2,2.2!"];

H_C2 [label="H", pos="-1.8,2.8!"];

C3 [label="C", pos="-1.2,3.7!"];

H_C3 [label="H", pos="-1.8,4.3!"];

C4 [label="C", pos="0,4.4!"];

C5 [label="C", pos="1.2,3.7!"];

H_C5 [label="H", pos="1.8,4.3!"];

C6 [label="C", pos="1.2,2.2!"];

H_C6 [label="H", pos="1.8,2.8!"];

S1 [label="S", pos="0,6!"];

O3 [label="O", pos="-1,6.8!"];

O4 [label="O", pos="1,6.8!"];

N [label="N", pos="0,7.5!"];

C7 [label="C", pos="-1.2,8.2!"];

H_C7_1 [label="H", pos="-1.5,8.8!"];

H_C7_2 [label="H", pos="-1.8,7.8!"];

C8 [label="C", pos="-1.2,9.7!"];

H_C8_1 [label="H", pos="-1.5,10.3!"];

H_C8_2 [label="H", pos="-1.8,9.3!"];

S2 [label="S", pos="0,10.4!"];

C9 [label="C", pos="1.2,9.7!"];

H_C9_1 [label="H", pos="1.5,10.3!"];

H_C9_2 [label="H", pos="1.8,9.3!"];

C10 [label="C", pos="1.2,8.2!"];

H_C10_1 [label="H", pos="1.5,8.8!"];

H_C10_2 [label="H", pos="1.8,7.8!"];

// Edges for bonds

B -- O1;

O1 -- H1;

B -- O2;

O2 -- H2;

B -- C1;

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C2 -- H_C2;

C3 -- H_C3;

C5 -- H_C5;

C6 -- H_C6;

C4 -- S1;

S1 -- O3 [label=""];

S1 -- O4 [label=""];

S1 -- N;

N -- C7;

C7 -- C8;

C8 -- S2;

S2 -- C9;

C9 -- C10;

C10 -- N;

C7 -- H_C7_1;

C7 -- H_C7_2;

C8 -- H_C8_1;

C8 -- H_C8_2;

C9 -- H_C9_1;

C9 -- H_C9_2;

C10 -- H_C10_1;

C10 -- H_C10_2;

}

### **¹H NMR Spectroscopy**

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

#### **Predicted ¹H NMR Spectrum**

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic and aliphatic protons. The boronic acid protons are often broad and may exchange with residual water in the solvent.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| :--- | :--- | :--- | :--- | :--- |

| ~8.20 | s (broad) | 2H | B(OH)₂ | Boronic acid protons are acidic and often appear as a broad singlet. Their chemical shift can be variable. |

| ~7.95 | d | 2H | Ar-H (ortho to -B(OH)₂) | Protons ortho to the electron-withdrawing boronic acid group are deshielded. |

| ~7.80 | d | 2H | Ar-H (ortho to -SO₂-) | Protons ortho to the strongly electron-withdrawing sulfonyl group are significantly deshielded. |

| ~3.20 | t | 4H | N-CH₂ | Protons adjacent to the nitrogen of the thiomorpholine ring. |

| ~2.80 | t | 4H | S-CH₂ | Protons adjacent to the sulfur of the thiomorpholine ring. |

#### **Interpretation and Causality**

* **Aromatic Region:** The phenyl ring exhibits an AA'BB' system due to the para-substitution. The protons ortho to the sulfonyl group are expected to be at a higher chemical shift (more deshielded) than those ortho to the boronic acid group due to the stronger electron-withdrawing nature of the sulfonyl group.

* **Aliphatic Region:** The thiomorpholine ring protons are expected to appear as two triplets, assuming free rotation. The protons alpha to the nitrogen will be slightly more deshielded than those alpha to the sulfur.

* **Boronic Acid Protons:** The signal for the hydroxyl protons of the boronic acid is typically broad and its chemical shift is dependent on concentration, temperature, and solvent.

#### **Experimental Protocol for ¹H NMR**

1. **Sample Preparation:** Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

2. **Instrumentation:** Use a 400 MHz or higher field NMR spectrometer.

3. **Acquisition Parameters:**

* Set the spectral width to cover the range of -2 to 12 ppm.

* Use a 90° pulse angle.

* Set the relaxation delay to 5 seconds to ensure full relaxation of all protons.

* Acquire at least 16 scans for a good signal-to-noise ratio.

4. **Processing:** Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

```dot

digraph "1H_NMR_Workflow" {

graph [rankdir="LR", splines=true];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];

edge [fontname="Arial", fontsize=10];

subgraph "cluster_Aromatic" {

label="Aromatic Region";

bgcolor="#E8F0FE";

"Ar-H_ortho_B" [label="~7.95 ppm (d, 2H)\nOrtho to -B(OH)₂"];

"Ar-H_ortho_S" [label="~7.80 ppm (d, 2H)\nOrtho to -SO₂-"];

}

subgraph "cluster_Aliphatic" {

label="Aliphatic Region";

bgcolor="#E6F4EA";

"N-CH2" [label="~3.20 ppm (t, 4H)\nN-CH₂"];

"S-CH2" [label="~2.80 ppm (t, 4H)\nS-CH₂"];

}

subgraph "cluster_Labile" {

label="Labile Protons";

bgcolor="#FEF7E0";

"B(OH)2" [label="~8.20 ppm (br s, 2H)\nB(OH)₂"];

}

"Molecule" [label="this compound", shape=ellipse, fillcolor="#FFFFFF"];

"Molecule" -> {"Ar-H_ortho_B", "Ar-H_ortho_S", "N-CH2", "S-CH2", "B(OH)2"};

}```

**Caption:** Predicted ¹H NMR assignments.

### **¹³C NMR Spectroscopy**

Carbon-13 NMR provides information on the carbon framework of a molecule.

#### **Predicted ¹³C NMR Spectrum**

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| :--- | :--- | :--- |

| ~145 | Ar-C (para to -B(OH)₂) | Quaternary carbon attached to the sulfonyl group, deshielded. |

| ~135 | Ar-C (ortho to -B(OH)₂) | Aromatic carbons adjacent to the boronic acid group. |

| ~128 | Ar-C (ortho to -SO₂-) | Aromatic carbons adjacent to the sulfonyl group. |

| ~130 | Ar-C (ipso to -B(OH)₂) | The chemical shift of the carbon bearing the boronic acid is often broad due to quadrupolar relaxation of the boron nucleus. |

| ~48 | N-CH₂ | Carbon adjacent to nitrogen in the thiomorpholine ring. |

| ~28 | S-CH₂ | Carbon adjacent to sulfur in the thiomorpholine ring. |

#### **Experimental Protocol for ¹³C NMR**

1. **Sample Preparation:** Use the same sample prepared for ¹H NMR.

2. **Instrumentation:** A 100 MHz or higher ¹³C frequency NMR spectrometer.

3. **Acquisition Parameters:**

* Use a proton-decoupled pulse sequence.

* Set the spectral width to cover 0 to 200 ppm.

* A longer relaxation delay (e.g., 10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

4. **Processing:** Process the data similarly to the ¹H NMR spectrum, referencing to the DMSO-d₆ solvent peak at 39.52 ppm.

### **Mass Spectrometry**

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

#### **Predicted Mass Spectrum (ESI+)**

* **Expected [M+H]⁺:** 288.0528

* **Expected [M+Na]⁺:** 310.0347

#### **Fragmentation Analysis**

The molecule is expected to fragment at several key points under collision-induced dissociation (CID) in MS/MS experiments.

```dot

digraph "Fragmentation_Pathway" {

graph [fontname="Arial", fontsize=10];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled];

edge [fontname="Arial", fontsize=10];

"M+H" [label="[M+H]⁺\nm/z 288.0528"];

"Frag1" [label="Loss of H₂O\nm/z 270.0422"];

"Frag2" [label="Loss of B(OH)₃\nm/z 226.0464"];

"Frag3" [label="Loss of thiomorpholine\nm/z 184.9961"];

"Frag4" [label="Phenylsulfonyl cation\nm/z 141.0012"];

"M+H" -> "Frag1" [label="- H₂O"];

"M+H" -> "Frag2" [label="- B(OH)₃"];

"M+H" -> "Frag3" [label="- C₄H₉NS"];

"Frag3" -> "Frag4" [label="- SO₂"];

}

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol for HRMS (ESI-QTOF)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Instrumentation: Use a Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an electrospray ionization (ESI) source.

-

Acquisition Parameters (Positive Ion Mode):

-

Set the capillary voltage to 3.5 kV.

-

Set the sampling cone voltage to 30 V.

-

Use a source temperature of 120°C and a desolvation temperature of 350°C.

[7] * Acquire data over an m/z range of 50-500.

-

Use a lock mass for internal calibration to ensure high mass accuracy.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass to confirm the elemental composition. For MS/MS analysis, select the precursor ion ([M+H]⁺) and apply a collision energy to induce fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying functional groups.

Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹) Vibration Functional Group 3400-3200 (broad) O-H stretch B(OH)₂ 3100-3000 C-H stretch Aromatic 2950-2850 C-H stretch Aliphatic ~1600, ~1475 C=C stretch Aromatic ring ~1350 B-O stretch Boronic acid ~1340 (asymmetric) S=O stretch Sulfonamide ~1160 (symmetric) S=O stretch Sulfonamide ~915 S-N stretch Sulfonamide

Experimental Protocol for FT-IR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to obtain a high-quality spectrum.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule and is used to identify chromophores.

Predicted UV-Vis Absorption

The primary chromophore in this compound is the substituted benzene ring. The sulfonyl group acts as an auxochrome and can cause a bathochromic (red) shift of the absorption bands of benzene.

-

λ_max: Expected to be in the range of 230-270 nm in a solvent like methanol or ethanol. The exact position will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to an absorbance value below 1.5. A typical concentration would be in the range of 10-50 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

-

Scan the wavelength range from 200 to 400 nm.

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength of maximum absorbance (λ_max) should be recorded.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can anticipate the key features in ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectra. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. A thorough spectroscopic analysis as outlined here is a critical step in confirming the identity, purity, and structure of this promising molecule, thereby facilitating its further development in medicinal chemistry and other scientific applications.

References

- 1. This compound | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Immunoaffinity Intact-Mass Spectrometry for the Detection of Endogenous Concentrations of the Acetylated Protein Tumor Biomarker Neuron Specific Enolase - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of sulfonyl-containing boronic acids

An In-depth Technical Guide to Sulfonyl-Containing Boronic Acids

Abstract

Sulfonyl-containing boronic acids represent a pivotal class of organoboron compounds that have garnered significant attention across the scientific disciplines of organic synthesis, medicinal chemistry, and materials science. The strategic incorporation of a sulfonyl or sulfonamide group onto a boronic acid scaffold imparts unique physicochemical properties, most notably a marked increase in Lewis acidity. This guide provides a comprehensive exploration of the physical and chemical properties of these molecules, detailing their synthesis, stability, and reactivity. Furthermore, it delves into their diverse applications, with a particular focus on their role as enzyme inhibitors in drug discovery and as highly effective ligands in affinity chromatography. Through a synthesis of foundational principles and contemporary research, this document aims to serve as an authoritative resource for researchers, scientists, and drug development professionals.

Introduction: The Emergence of Sulfonyl-Containing Boronic Acids in Modern Chemistry and Drug Discovery

The journey of boronic acids from synthetic curiosities to indispensable tools in modern science has been remarkable.[1] First synthesized in 1860, their utility has expanded dramatically, particularly with the advent of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[2][3] In recent years, the focus has intensified on functionalized boronic acids, where specific substituents are introduced to modulate their properties for tailored applications. Among these, sulfonyl-containing boronic acids have emerged as a class with exceptional potential.

The Unique Synergy of the Sulfonyl and Boronic Acid Moieties

The defining feature of sulfonyl-containing boronic acids lies in the powerful electron-withdrawing nature of the sulfonyl (R-SO₂-) or sulfonamide (R-NR'-SO₂-) group.[4] This has a profound impact on the adjacent boronic acid moiety (-B(OH)₂), a Lewis acid characterized by its vacant p-orbital.[5] The primary consequence of this electronic influence is a significant lowering of the boronic acid's pKa, enhancing its Lewis acidity.[4] This heightened acidity allows for stable boronate ester formation with diols at or near physiological pH, a property that is less efficient for simple arylboronic acids which typically have a pKa around 9.[2][4] This synergy is the cornerstone of their advanced applications, from biological enzyme inhibition to specialized chemical separations.

Scope and Objectives of this Guide

This technical guide is designed to provide a deep and practical understanding of sulfonyl-containing boronic acids. It will elucidate their fundamental physical and chemical properties, supported by experimental data and mechanistic insights. Key synthetic methodologies will be detailed, offering actionable protocols for their preparation. The narrative will then transition to their applications, with a strong emphasis on their role in drug discovery as enzyme inhibitors and their utility in affinity chromatography.[6][7][8] By integrating theoretical principles with practical applications, this guide aims to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this versatile class of molecules.

Physicochemical Properties: A Foundation for Application

The utility of sulfonyl-containing boronic acids is intrinsically linked to their distinct physicochemical properties. Understanding these characteristics is paramount for their rational design and application.

Electronic Effects and Acidity (pKa)

The Lewis acidity of a boronic acid, quantified by its pKa, is arguably its most critical property.[9] It governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form in aqueous media.[1]

The sulfonyl group is a strong σ- and π-electron-withdrawing group. This inductive effect pulls electron density away from the aromatic ring and, consequently, from the boron atom. This electron deficiency increases the boron's electrophilicity, making it a stronger Lewis acid.[4] As a result, it more readily accepts a hydroxide ion to form the tetrahedral boronate, leading to a lower pKa value compared to unsubstituted phenylboronic acid.[1]

The lowered pKa of sulfonyl-containing boronic acids is of immense practical significance. Standard phenylboronic acids, with a pKa of approximately 9, exist predominantly in their neutral form at physiological pH (~7.4).[2] In contrast, the introduction of a sulfonyl group can lower the pKa into the 7-8 range, meaning a significant population of the more reactive tetrahedral boronate form exists at physiological pH.[4] This is crucial for applications involving reversible covalent interactions with biological molecules, such as enzyme inhibitors that target active site serine residues or for binding the diol-containing glycans on cell surfaces.[10][11]

The formation of a boronate ester with a diol also leads to a decrease in the pKa of the boron center.[12][13] This is because the ester formation changes the hybridization at the boron atom from sp² to sp³, which is more stable in the anionic tetrahedral form.[14]

| Compound | Substituent Position | pKa | Reference |

| Phenylboronic acid | - | ~8.8 | [15] |

| 4-Sulfamoylphenylboronic acid | para | ~7.8 | [8] |

| 3-Sulfamoylphenylboronic acid | meta | Not widely reported | - |

| 4-(Methylsulfonyl)phenylboronic acid | para | Not widely reported | - |

Note: Precise pKa values can vary depending on the experimental conditions (e.g., solvent, temperature).

Structural Characteristics and Solid-State Properties

X-ray crystallography has been instrumental in understanding the three-dimensional structure of sulfonyl-containing boronic acids and their interactions with biological targets.[6][16] Crystal structures of sulfonamide boronic acids complexed with AmpC β-lactamase have revealed key binding interactions, showing how the sulfonamide moiety can form hydrogen bonds within the active site, contributing to high binding affinity.[6] In the solid state, boronic acids often form hydrogen-bonded dimers or oligomeric structures.[5]

Boronic acids have a propensity to dehydrate and form cyclic trimers known as boroxines.[17] This is a reversible process that can be influenced by solvent and temperature. The presence of the bulky and electron-withdrawing sulfonyl group can influence the equilibrium between the free boronic acid and its boroxine form.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of sulfonyl-containing boronic acids.

-

¹H NMR: The protons on the aromatic ring will show characteristic shifts depending on the position of the sulfonyl and boronic acid groups. The B(OH)₂ protons often appear as a broad singlet that can exchange with D₂O.

-

¹³C NMR: The carbon atom attached to the boron (C-B bond) typically shows a broad signal due to the quadrupolar nature of the boron nucleus.

-

¹¹B NMR: This is a highly informative technique for studying boron compounds. Boronic acids typically exhibit a broad signal in the range of δ 28-34 ppm for the trigonal sp² boron. Upon formation of a tetrahedral boronate complex, this signal shifts upfield to δ 5-15 ppm.[5]

The electronic properties of sulfonyl-containing boronic acids can be probed using UV-Vis and fluorescence spectroscopy. The introduction of a sulfonyl group can shift the absorption and emission maxima.[14] This change in spectroscopic properties upon binding to diols has been exploited to create fluorescent sensors for saccharides.[12]

Stability Profile

Sulfonyl-containing boronic acids are generally stable, crystalline solids with high melting points.[5] They are compatible with a wide range of reaction conditions, including the palladium-catalyzed cross-coupling reactions for which they are famously used.[18]

A notable challenge for boronic acids, particularly in biological applications, is their susceptibility to oxidation by reactive oxygen species (ROS).[19] This can lead to protodeboronation (loss of the boronic acid group). The electron-deficient nature of the boron center in sulfonyl-containing boronic acids might influence their oxidative stability. Strategies to enhance stability include the formation of intramolecularly coordinated complexes, such as boralactones, which have shown a significant increase in resistance to oxidation.[19]

Synthesis and Chemical Reactivity

The synthetic accessibility of sulfonyl-containing boronic acids is crucial for their widespread application. A variety of methods, from classical organometallic approaches to modern catalytic techniques, have been developed.

Synthetic Routes to Sulfonyl-Containing Boronic Acids

A traditional and reliable method for the synthesis of arylboronic acids involves the ortho-lithiation of an arylsulfonamide followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent acidic workup.

Caption: Classical Lithiation-Borylation Pathway.

More recently, transition-metal-catalyzed and photoredox methods have emerged, offering milder conditions and broader functional group tolerance.

The Miyaura borylation reaction, a palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent (e.g., bis(pinacolato)diboron), is a powerful tool for synthesizing boronate esters, which can then be hydrolyzed to the corresponding boronic acids.[3]

An alternative approach involves the sulfonylation of a pre-existing boronic acid. Visible-light-mediated methods have been developed for the cross-coupling of aryl boronic acids with sulfonyl chlorides or sulfonyl fluorides to generate diaryl sulfones.[20][21][22] While this produces sulfones rather than sulfonyl-containing boronic acids, it highlights the reactivity of the C-B bond and the ongoing innovation in this area. More direct methods involve the visible-light-mediated N-S bond activation of sulfonamides to generate sulfonyl radicals that can react with boronic acids.[23]

Caption: Photoredox-Mediated Sulfonylation Concept.

Synthesis of 4-(Aminosulfonyl)phenylboronic acid via Miyaura Borylation

-

Reaction Setup: To an oven-dried flask, add 4-bromobenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent and Degassing: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling with argon for 15 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification of Boronate Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the pinacol boronate ester.

-

Hydrolysis: Dissolve the purified boronate ester in a mixture of acetone and 1N HCl. Stir at room temperature for 4-6 hours.

-

Isolation: Remove the acetone under reduced pressure. The aqueous solution may be extracted with an organic solvent (e.g., ethyl acetate) to isolate the product. The product may also precipitate from the aqueous solution and can be collected by filtration.

Key Chemical Transformations

Sulfonyl-containing boronic acids are excellent coupling partners in Suzuki-Miyaura reactions, enabling the formation of C-C bonds to construct complex molecular architectures.[18] Their stability and reactivity make them valuable building blocks in medicinal chemistry and materials science.

The Chan-Lam coupling reaction allows for the formation of C-N and C-O bonds by coupling boronic acids with amines or alcohols, respectively. This provides a direct route to sulfonamides and sulfonate esters.

The reaction of sulfonyl-containing boronic acids with diols to form boronate esters is a cornerstone of their application in sensing and affinity chromatography.[3][4] They can also be converted to other organoboron derivatives, such as MIDA boronates, which offer enhanced stability and controlled release of the free boronic acid.[3]

Applications in Drug Discovery and Beyond

The unique properties of sulfonyl-containing boronic acids have led to their successful application in several fields, most notably in drug discovery and biotechnology.

Rationale for Incorporation in Bioactive Molecules

The incorporation of a sulfonyl-containing boronic acid into a drug candidate can be advantageous for several reasons:

-

Enhanced Potency: The boronic acid can act as a warhead, forming a reversible covalent bond with a key nucleophilic residue (e.g., serine, threonine) in an enzyme's active site.[10][17]

-

Improved Selectivity: The sulfonamide moiety can engage in specific hydrogen bonding interactions within the target protein, enhancing binding affinity and selectivity.[6]

-

Modulated Physicochemical Properties: The sulfonyl group can improve properties such as solubility and metabolic stability.[8]

Case Studies: Sulfonyl-Containing Boronic Acids as Enzyme Inhibitors

Boronic acids are well-established inhibitors of serine proteases. The boron atom is attacked by the active site serine, forming a stable, tetrahedral adduct that mimics the transition state of substrate hydrolysis.[16] Sulfonamide boronic acids have been specifically designed as potent inhibitors of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[6] The sulfonamide group replaces the canonical carboxamide of β-lactam antibiotics and shows a distinct and highly potent structure-activity relationship.[6]

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Boronic Acids & Derivatives [sigmaaldrich.com]

- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The design of boronic acid spectroscopic reporter compounds by taking advantage of the pK(a)-lowering effect of diol binding: nitrophenol-based color reporters for diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 18. Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity | Department of Chemistry [chem.web.ox.ac.uk]

- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

The Boronic Acid Moiety: A Versatile Warhead in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of a Unique Pharmacophore

Once relegated to the realm of synthetic organic chemistry, primarily as versatile intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, boronic acids have forcefully emerged as a validated and powerful pharmacophore in modern drug discovery.[1][2][3] The initial apprehension surrounding potential toxicity has been largely demystified, paving the way for the exploration of boron-containing compounds in a wide array of therapeutic areas.[1][4] The landmark approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a paradigm shift, igniting significant interest in the unique chemical and biological properties of the boronic acid group.[1][5] This guide provides a comprehensive technical overview of boronic acids in medicinal chemistry, from their fundamental physicochemical properties to their mechanisms of action, and includes practical insights into their synthesis and characterization.

The Chemical Biology of Boronic Acids: More Than a Simple Carboxylic Acid Bioisostere

The utility of boronic acids in drug design stems from the unique electronic structure of the boron atom. Possessing a vacant p-orbital, the trigonal planar sp²-hybridized boron atom acts as a potent Lewis acid. This inherent electrophilicity allows it to readily and reversibly form a covalent bond with nucleophilic residues, most notably the hydroxyl group of serine or threonine residues within the active sites of enzymes.[6][7] This interaction results in the formation of a stable, tetrahedral sp³-hybridized boronate adduct, which effectively mimics the transition state of substrate hydrolysis.[7][8] This ability to form a reversible covalent bond is the cornerstone of their mechanism of action as enzyme inhibitors, offering a compelling balance between the high potency and long target residence time of a covalent inhibitor and the reduced risk of off-target effects associated with irreversible binders.[9][10]

Mechanism of Action: The Serine Protease Inhibition Model

A primary and well-elucidated mechanism of action for many boronic acid-based drugs is the inhibition of serine proteases. These enzymes, which play critical roles in a multitude of physiological and pathological processes, utilize a catalytic triad of serine, histidine, and aspartate to hydrolyze peptide bonds. A boronic acid inhibitor, upon entering the active site, is attacked by the nucleophilic serine hydroxyl group. This interaction is facilitated by the adjacent histidine residue of the catalytic triad.[11] The resulting tetrahedral boronate intermediate is stabilized by interactions within the enzyme's oxyanion hole, effectively locking the enzyme in an inactive state.[8]

Caption: Mechanism of serine protease inhibition by a boronic acid.

FDA-Approved Boronic Acid Drugs: From Concept to Clinic

The therapeutic potential of boronic acids is best exemplified by the growing number of FDA-approved drugs that feature this unique moiety. These drugs target a range of diseases, underscoring the versatility of the boronic acid pharmacophore.

| Drug Name (Brand Name) | Target | Therapeutic Indication(s) | Year of FDA Approval |

| Bortezomib (Velcade®) | 26S Proteasome (Chymotrypsin-like subunit) | Multiple Myeloma, Mantle Cell Lymphoma | 2003[1][5][12] |

| Ixazomib (Ninlaro®) | 26S Proteasome (Chymotrypsin-like subunit) | Multiple Myeloma | 2015[1][5][13] |

| Vaborbactam (in Vabomere®) | Serine β-Lactamases (e.g., KPC) | Complicated Urinary Tract Infections | 2017[1][5][13][14] |

Bortezomib and Ixazomib: These anti-cancer agents are potent and reversible inhibitors of the 26S proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[12][15] By inhibiting the proteasome, these drugs disrupt protein homeostasis, leading to an accumulation of pro-apoptotic factors and ultimately triggering programmed cell death in neoplastic cells.[12][15][16] The boron atom in bortezomib and ixazomib binds with high affinity to the catalytic site of the proteasome.[12]

Vaborbactam: This cyclic boronic acid is not an antibacterial agent itself but acts as a β-lactamase inhibitor.[14][17] It is co-formulated with the carbapenem antibiotic meropenem to protect it from degradation by serine β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC), thereby restoring meropenem's efficacy against resistant bacteria.[13][14][18]

Experimental Section: Synthesis and Characterization of a Representative Arylboronic Acid

A deep understanding of the practical aspects of working with boronic acids is crucial for any researcher in this field. The following sections provide a detailed, self-validating protocol for the synthesis, purification, and characterization of 4-formylphenylboronic acid, a common and versatile building block.

Synthesis of 4-Formylphenylboronic Acid via Grignard Reaction

This protocol is adapted from established methods for the synthesis of arylboronic acids.[12] The rationale for this synthetic route is the reliable formation of a Grignard reagent from the corresponding aryl bromide, followed by electrophilic trapping with a trialkyl borate ester. The aldehyde functionality must be protected as an acetal to prevent its reaction with the Grignard reagent.

Step 1: Acetal Protection of 4-Bromobenzaldehyde

-

Causality: The aldehyde group is highly reactive towards the strongly nucleophilic and basic Grignard reagent that will be formed in the subsequent step. Protection as a diethoxymethyl acetal renders it inert under the reaction conditions.

-

Protocol:

-

To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), triethyl orthoformate (1.5 eq), and anhydrous ethanol (approx. 3 M concentration).

-

Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-bromo-4-(diethoxymethyl)benzene, which can often be used in the next step without further purification.

-

Step 2: Grignard Formation and Borylation

-

Causality: A magnesium insertion into the carbon-bromine bond creates a highly nucleophilic organometallic species. This Grignard reagent then attacks the electrophilic boron atom of the trialkyl borate. Anhydrous conditions are critical as Grignard reagents are rapidly quenched by protic sources like water.

-

Protocol:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Add a solution of 1-bromo-4-(diethoxymethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

After the addition is complete, continue to stir at room temperature until the magnesium is consumed.

-

Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

-